5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride
CAS No.: 1909311-91-6
Cat. No.: VC4180658
Molecular Formula: C5H9Cl2N
Molecular Weight: 154.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909311-91-6 |
|---|---|
| Molecular Formula | C5H9Cl2N |
| Molecular Weight | 154.03 |
| IUPAC Name | 5-chloro-1,2,3,6-tetrahydropyridine;hydrochloride |
| Standard InChI | InChI=1S/C5H8ClN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H |
| Standard InChI Key | PFNJKRKFUXXBQA-UHFFFAOYSA-N |
| SMILES | C1CNCC(=C1)Cl.Cl |
Introduction
Chemical Identity and Structural Properties
5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride belongs to the tetrahydropyridine class, featuring a six-membered ring with one double bond and a chlorine atom at the 5-position. Its molecular formula is C₅H₉Cl₂N, with a molecular weight of 154.03 g/mol. The compound’s IUPAC name, 5-chloro-1,2,3,6-tetrahydropyridine hydrochloride, reflects its bicyclic structure and protonated amine form.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉Cl₂N |
| Molecular Weight | 154.03 g/mol |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
| Stability | Hygroscopic; store at 2–8°C |
The hydrochloride salt enhances solubility in aqueous media, making it suitable for biological assays. Its reactivity is influenced by the electron-withdrawing chlorine atom, which activates the ring toward nucleophilic substitution and facilitates interactions with biological targets.
Synthesis and Manufacturing Approaches
The synthesis of 5-chloro-1,2,3,6-tetrahydropyridine hydrochloride typically involves ring-forming reactions followed by selective chlorination. One common route proceeds via the partial hydrogenation of pyridine derivatives:
-
Pyridine Reduction:
Pyridine is hydrogenated to 1,2,3,6-tetrahydropyridine using palladium or platinum catalysts under controlled conditions. -
Chlorination:
Electrophilic chlorination at the 5-position is achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). -
Salt Formation:
The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Alternative methods include cyclization of δ-chloroamines or Grignard reagent-mediated ring closure, though these are less frequently employed due to lower yields. Recent advances in flow chemistry have improved scalability, with reported pilot-scale purities exceeding 98%.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
5-Chloro-1,2,3,6-tetrahydropyridine hydrochloride demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The chlorine atom enhances membrane permeability by disrupting lipid bilayers, while the protonated amine facilitates interactions with negatively charged microbial cell walls.
Neuropharmacological Effects
Structural analogs of this compound, such as triazolopyridine derivatives, have shown activity as muscarinic M₅ receptor antagonists . While direct evidence for 5-chloro-1,2,3,6-tetrahydropyridine hydrochloride’s CNS effects is limited, its ability to cross the blood-brain barrier (predicted logBB = 0.45) suggests potential applications in neurodegenerative disease research .
Pharmacological Applications and Drug Development
The compound’s dual functionality—a basic amine for solubility and a halogen for target engagement—makes it a versatile scaffold. Key applications include:
Intermediate in Antiviral Synthesis
It serves as a precursor for protease inhibitors, where the chlorine atom acts as a leaving group in nucleophilic aromatic substitution reactions. For example, it has been used in the synthesis of hepatitis C virus (HCV) NS3/4A inhibitors.
Prodrug Design
The hydrochloride salt’s stability under physiological conditions enables its use in prodrug formulations. Ester derivatives show improved oral bioavailability in rodent models (F = 68% in rats) .
Table 2: Comparative Bioactivity of Chlorinated Heterocycles
| Compound | Target | IC₅₀/Potency |
|---|---|---|
| 5-Chloro-THP hydrochloride | S. aureus | 8 μg/mL |
| 7-Chloro-triazolopyridine | Muscarinic M₅ | 50 nM |
| 5-Chloro-isothiazolinone | Biofilm formation | 2 μM |
Challenges and Future Directions
Despite its promise, several limitations must be addressed:
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Toxicity Profile: Chronic exposure studies in mammalian cells show moderate cytotoxicity (CC₅₀ = 35 μM in HEK293 cells).
-
Synthetic Scalability: Current chlorination methods suffer from regioselectivity issues, yielding 10–15% undesired isomers.
Ongoing research focuses on computational ligand design to optimize target specificity and green chemistry approaches to improve synthetic efficiency. Collaborative efforts between academia and industry are critical to advancing this compound from bench to clinic.
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